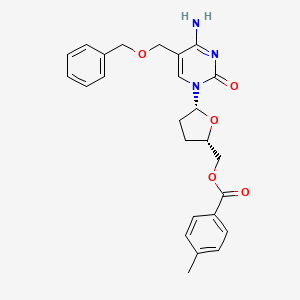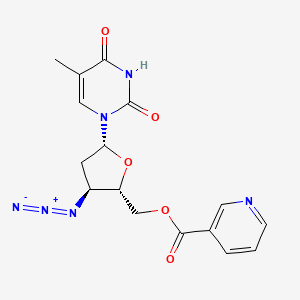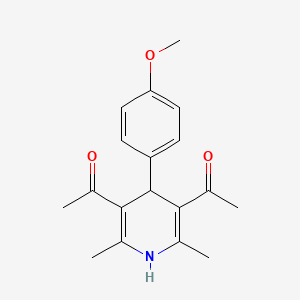
4-(Chloromethyl)-2-(4-chlorophenyl)-2-methyl-1,3-dioxolane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Chloromethyl)-2-(4-chlorophenyl)-2-methyl-1,3-dioxolane is an organic compound with a complex structure that includes a dioxolane ring substituted with chloromethyl and chlorophenyl groups
Preparation Methods
The synthesis of 4-(Chloromethyl)-2-(4-chlorophenyl)-2-methyl-1,3-dioxolane typically involves the reaction of 4-chlorobenzaldehyde with chloromethyl methyl ether in the presence of an acid catalyst. The reaction conditions often include refluxing the reactants in an appropriate solvent such as toluene or dichloromethane. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
4-(Chloromethyl)-2-(4-chlorophenyl)-2-methyl-1,3-dioxolane undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, forming new carbon-carbon or carbon-heteroatom bonds.
Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: Reduction of the chloromethyl group can yield the corresponding methyl derivative.
Common reagents used in these reactions include nucleophiles like amines or thiols for substitution, oxidizing agents like potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-(Chloromethyl)-2-(4-chlorophenyl)-2-methyl-1,3-dioxolane has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives may have potential biological activity, making it a candidate for drug development and biochemical studies.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 4-(Chloromethyl)-2-(4-chlorophenyl)-2-methyl-1,3-dioxolane exerts its effects involves interactions with molecular targets such as enzymes or receptors. The chloromethyl and chlorophenyl groups can participate in binding interactions, influencing the compound’s activity. The dioxolane ring may also play a role in stabilizing the compound’s conformation and enhancing its reactivity.
Comparison with Similar Compounds
Similar compounds to 4-(Chloromethyl)-2-(4-chlorophenyl)-2-methyl-1,3-dioxolane include:
4-Chlorobenzaldehyde: A precursor in the synthesis of the target compound.
Chloromethyl methyl ether: Another precursor used in the synthesis.
4-Chlorophenyl derivatives: Compounds with similar chlorophenyl groups but different substituents on the dioxolane ring.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both chloromethyl and chlorophenyl groups, which confer distinct chemical and physical properties.
Properties
CAS No. |
3418-18-6 |
|---|---|
Molecular Formula |
C11H12Cl2O2 |
Molecular Weight |
247.11 g/mol |
IUPAC Name |
4-(chloromethyl)-2-(4-chlorophenyl)-2-methyl-1,3-dioxolane |
InChI |
InChI=1S/C11H12Cl2O2/c1-11(14-7-10(6-12)15-11)8-2-4-9(13)5-3-8/h2-5,10H,6-7H2,1H3 |
InChI Key |
VPUGDBJUIQBLND-UHFFFAOYSA-N |
Canonical SMILES |
CC1(OCC(O1)CCl)C2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


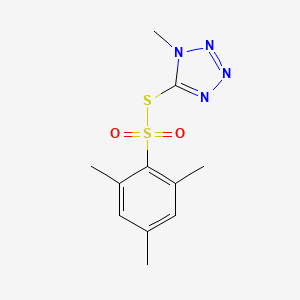



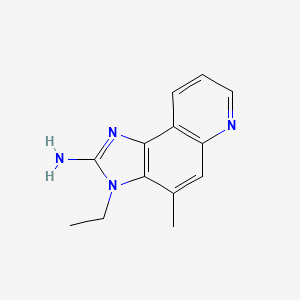
![4,9-Diphenyl-3a,4,9,9a-tetrahydro-4,9-epoxynaphtho[2,3-d][1,3]dioxol-2-one](/img/structure/B12803631.png)
![8,14-dimethyl-12-oxa-9λ6,17-dithia-8,13-diazatetracyclo[8.7.0.02,7.011,15]heptadeca-1(10),2,4,6,11(15),13-hexaene 9,9-dioxide](/img/structure/B12803634.png)
![[4-(2-Chloro-1,1,2-trifluoroethyl)sulfonylphenyl]hydrazine](/img/structure/B12803651.png)
![6,7,7-Trimethoxybicyclo[4.2.0]octan-2-one](/img/structure/B12803653.png)
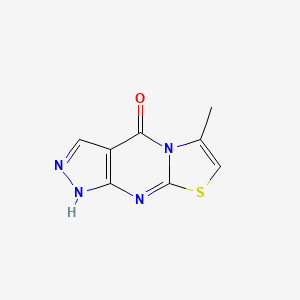
![[(1R,2S,6R,7R,8R)-4-[3-(dimethylamino)propyl]-3,5-dioxo-4-azatricyclo[5.2.1.02,6]decan-8-yl] benzoate](/img/structure/B12803656.png)
